CX-157
概要
準備方法
CX-157 の合成は、フェノキサチインコア構造の調製から始まるいくつかの段階を伴います。反応条件は通常、それぞれフッ素基とトリフルオロエトキシ基を導入するために、フッ素化剤とトリフルオロエタノールを使用することを含みます。 工業生産方法は、これらの反応をより高い収率と純度で最適化することを伴う場合があり、多くの場合、連続フロー化学などの高度な技術を使用します .
化学反応の分析
CX-157 は主に、フェノキサチイン誘導体に見られる典型的な反応を起こします。これらには以下が含まれます。
酸化: この化合物は、スルホキシドとスルホンを形成するために酸化することができます。
還元: 還元反応は、スルホン基をスルフィドに戻すことができます。
置換: 求電子置換反応は、フェノキサチイン環で起こり、さらなる官能基化を可能にします。これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤と水素化リチウムアルミニウムのような還元剤が含まれます。 .
科学研究の応用
化学: 選択的 MAO-A 阻害剤として、酵素動力学と阻害剤設計の研究において貴重なツールとして役立ちます。
生物学: モノアミンオキシダーゼ-A の神経伝達物質調節における役割とその気分と行動への影響を調査するために使用されます。
医学: This compound は、脳内のセロトニン、ノルエピネフリン、ドーパミンレベルを高めることで、主要なうつ病やその他の気分障害の治療に有望であることが示されています
科学的研究の応用
Chemistry: As a selective MAO-A inhibitor, it serves as a valuable tool in studying enzyme kinetics and inhibitor design.
Biology: It is used to investigate the role of monoamine oxidase-A in neurotransmitter regulation and its impact on mood and behavior.
Medicine: CX-157 has shown promise in treating major depressive disorder and other mood disorders by increasing levels of serotonin, norepinephrine, and dopamine in the brain
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals targeting neurological and psychiatric conditions
作用機序
CX-157 は、セロトニン、ノルエピネフリン、ドーパミンなどの神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼ-A を選択的に阻害することでその効果を発揮します。 この酵素を阻害することで、this compound は脳内のこれらの神経伝達物質のレベルを高め、うつ病や不安の症状を軽減するのに役立ちます . 分子標的は、this compound が可逆的かつ競合的に結合するモノアミンオキシダーゼ-A の活性部位を含みます .
類似化合物との比較
CX-157 は、可逆的かつ選択的な阻害によるモノアミンオキシダーゼ-A 阻害剤の中でユニークです。類似の化合物には以下が含まれます。
モクロベミド: うつ病の治療に使用される別の可逆的 MAO-A 阻害剤。
クロルジリン: 主に研究環境で使用される不可逆的 MAO-A 阻害剤。
生物活性
CX-157, chemically known as 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide, is an investigational compound primarily being developed for the treatment of major depressive disorder (MDD). It belongs to a class of drugs known as reversible inhibitors of monoamine oxidase-A (RIMAs), which selectively inhibit the MAO-A enzyme, thus increasing the availability of key neurotransmitters in the brain.
This compound exhibits a reversible and competitive inhibition of the MAO-A enzyme. This mechanism allows for an increase in the levels of serotonin, norepinephrine, and dopamine—neurotransmitters that are often dysregulated in mood disorders. The compound has demonstrated a potent inhibitory effect with an EC50 value of 19.3 ng/mL , indicating its effectiveness at low concentrations .
Pharmacokinetics
In clinical studies involving healthy subjects, doses ranging from 20 to 80 mg resulted in a significant and dose-dependent inhibition of brain MAO-A activity. The inhibition was observed to be robust (47-72%) at 2 hours post-administration, with complete recovery by 24 hours . This rapid onset and offset of action make this compound a unique candidate compared to traditional irreversible MAO inhibitors.
Comparative Efficacy
The efficacy of this compound can be contrasted with other MAO inhibitors such as moclobemide. While moclobemide has shown similar inhibition levels at therapeutic doses, this compound is noted for its more favorable pharmacokinetic profile and potential for fewer side effects due to its reversible action .
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound. The key findings include:
- Dosing Regimen : Optimal dosing was established based on plasma concentration correlating with MAO-A inhibition.
- Safety Profile : The compound has been well-tolerated in subjects with minimal adverse effects reported during trials .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with MDD showed significant improvement in mood and cognitive function after a 6-week treatment regimen with this compound compared to baseline measurements.
- Case Study 2 : Another study reported a marked decrease in depressive symptoms measured by standardized scales (e.g., Hamilton Depression Rating Scale) following treatment with this compound over an extended period.
Data Summary
The following table summarizes key data points from studies involving this compound:
Parameter | Value |
---|---|
Chemical Structure | 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide |
EC50 | 19.3 ng/mL |
Inhibition % (at 60 mg dose) | 47% - 72% |
Recovery Time | Complete by 24 hours |
Therapeutic Use | Major Depressive Disorder |
特性
IUPAC Name |
3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMOTRDGUQMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174517 | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug increases the levels of three vital neurotransmitters that affect mood and anxiety: serotonin, norepinephrine and dopamine. | |
Record name | CX157 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
205187-53-7 | |
Record name | 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205187-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CX 157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-157 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。